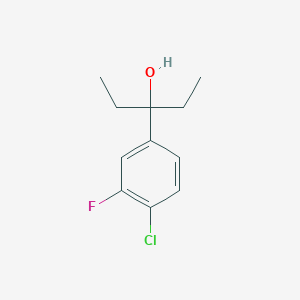

3-(4-Chloro-3-fluorophenyl)pentan-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-6-9(12)10(13)7-8/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIQBHJQRIDKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257005 | |

| Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379369-43-3 | |

| Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379369-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α,α-diethyl-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 4 Chloro 3 Fluorophenyl Pentan 3 Ol

Reactivity of the Aryl Halogens in 3-(4-Chloro-3-fluorophenyl)pentan-3-ol

The phenyl ring of the molecule is substituted with both a chlorine and a fluorine atom, which significantly influences its reactivity, particularly in aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (NAS) is a reaction pathway for aryl halides, especially those with electron-withdrawing substituents. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, both halogens act as electron-withdrawing groups.

Fluorine as a Leaving Group: The chlorine atom is positioned para to the fluorine atom.

Chlorine as a Leaving Group: The fluorine atom is positioned meta to the chlorine atom.

A key principle in NAS is that the rate-determining step is typically the initial attack of the nucleophile on the ring. masterorganicchemistry.com Contrary to alkyl halide substitutions, the carbon-halogen bond strength is less critical. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Consequently, in NAS reactions, fluoride (B91410) is often a better leaving group than chloride, bromide, or iodide (reactivity order: F > Cl > Br > I). masterorganicchemistry.comyoutube.com

Given the para relationship of the activating chlorine group to the fluorine, and the superior nature of fluorine as a leaving group in NAS, it is plausible that a strong nucleophile would preferentially displace the fluorine atom over the chlorine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at an aromatic ring. The reactivity of aryl halides in these reactions generally follows the trend of C-I > C-Br > C-Cl >> C-F, which correlates with the bond dissociation energies.

Aryl Chlorides: The carbon-chlorine bond can be activated by various palladium catalyst systems, making aryl chlorides common substrates in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govacs.orgresearchgate.net These reactions typically require more specialized and often more electron-rich phosphine (B1218219) ligands compared to those used for aryl bromides or iodides.

Aryl Fluorides: The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides the least reactive partners in cross-coupling reactions. nih.gov Activating the C-F bond for palladium-catalyzed transformations is challenging and often requires specialized catalysts, high temperatures, or specific substrates (e.g., electron-poor aryl fluorides). nih.govrsc.org

For this compound, a palladium-catalyzed cross-coupling reaction would overwhelmingly favor the reaction at the more labile carbon-chlorine bond, leaving the carbon-fluorine bond intact under typical conditions. Selective C-F bond activation would necessitate highly specialized and specifically designed catalytic systems. nih.gov

Derivatization Strategies for this compound

The strategic modification of this compound focuses on leveraging the reactivity of its tertiary hydroxyl group. The presence of the aromatic ring with electron-withdrawing chloro and fluoro substituents can influence the reaction pathways and yields of these transformations.

Formation of Ethers and Esters

The synthesis of ether and ester derivatives of this compound requires specific methodologies to overcome the inherent challenges associated with the reactivity of tertiary alcohols, such as the propensity for elimination reactions.

Ether Formation:

The conversion of tertiary alcohols to ethers can be achieved through various catalytic methods. For instance, iron(III) chloride has been demonstrated as an effective catalyst for the symmetrical and nonsymmetrical etherification of benzylic alcohols. greyhoundchrom.com In a typical symmetrical etherification, a benzylic alcohol can be self-coupled in the presence of a catalyst like FeCl₃·6H₂O in a green and recyclable solvent such as propylene (B89431) carbonate. greyhoundchrom.com While specific studies on this compound are not prevalent, analogous reactions with other benzylic alcohols suggest that similar conditions could be applied. For example, the reaction of a benzylic alcohol in the presence of an iron catalyst can yield the corresponding symmetrical ether in moderate to good yields. greyhoundchrom.com

Another approach involves the use of a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides to form sterically hindered tertiary alkyl ethers. researchgate.net This method could potentially be adapted for the synthesis of ethers from this compound.

Ester Formation:

The esterification of tertiary alcohols is often challenging due to steric hindrance and the competing elimination reaction. However, specific methods have been developed to facilitate this transformation. One effective strategy involves the use of benzotriazole (B28993) esters, which are formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These activated esters can then react with a tertiary alcohol, such as tert-butyl alcohol, in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite to yield the corresponding ester in good yields. mdpi.com

For instance, the esterification of a sterically hindered tertiary alcohol with acetic acid using this method has been reported to produce the corresponding acetate (B1210297) in high yield. mdpi.com While direct experimental data for this compound is not available, the derivatization of a structurally similar compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, into its acetate derivative has been achieved by reaction with acetic anhydride. nih.gov This suggests that similar acylation strategies could be successful for this compound.

Table 1: Representative Esterification of a Tertiary Alcohol

| Reactants | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Sterically hindered tertiary alcohol, Acetic acid | HOBt, EDC, DMAP | Tertiary acetate | 93% | mdpi.com |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, Acetic anhydride | - | Methyl-3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate | - | nih.gov |

Transformations Leading to Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups represents another important derivatization pathway for this compound, leading to the synthesis of amines, amides, and other nitrogenous compounds.

The direct conversion of alcohols to amines is a valuable transformation in organic synthesis. Various catalytic systems have been developed to facilitate this reaction. For example, the amination of alcohols using a copper-aluminum mixed oxide catalyst (CuAlOx–HT) has been reported for the synthesis of unsymmetrical tertiary amines from two different alcohols and a primary amine. researchgate.netpearson.com This one-pot selective synthesis proceeds via a hydrogen borrowing mechanism and is effective for a wide range of primary amines and alcohols. researchgate.netpearson.com

Another strategy involves the Ritter reaction, where a tertiary alcohol reacts with a nitrile in the presence of a strong acid to form an N-substituted amide after hydrolysis. science.gov This method is particularly suitable for tertiary alcohols that can readily form stable carbocations. science.gov

Furthermore, research on the derivatization of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has shown that the ester can be converted to the corresponding hydrazide through reaction with hydrazine (B178648) hydrate. nih.gov This hydrazide can then serve as a precursor for the synthesis of various N-alkyl-propanamides via an azide (B81097) coupling method. nih.gov A similar strategy could potentially be applied to derivatives of this compound.

The synthesis of pyrrole (B145914) derivatives, a class of nitrogen-containing heterocyclic compounds, has also been explored from precursors bearing a 4-chloro-3-fluorophenyl group. For example, 3-substituted-4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives have been prepared using a metal-free synthetic method. mdpi.com

Table 2: Synthesis of Nitrogen-Containing Derivatives from Alcohol Precursors

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Two different alcohols, Primary amine | CuAlOx–HT catalyst | Unsymmetrical tertiary amine | researchgate.netpearson.com |

| Tertiary alcohol, Nitrile | Strong acid, H₂O | N-substituted amide | science.gov |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydrazine hydrate, then NaNO₂/HCl and primary/secondary amine | N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide | nih.gov |

Spectroscopic and Structural Elucidation of 3 4 Chloro 3 Fluorophenyl Pentan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(4-chloro-3-fluorophenyl)pentan-3-ol is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show complex splitting patterns due to the presence of chlorine and fluorine substituents on the phenyl ring. The protons on the 4-chloro-3-fluorophenyl group are expected to appear as multiplets in the range of δ 7.0-7.5 ppm. The fluorine atom will cause additional splitting (J-coupling) of the adjacent proton signals.

The aliphatic portion of the molecule, the pentan-3-ol moiety, would show signals for the ethyl groups and the hydroxyl proton. The methylene (B1212753) protons (-CH2-) of the two ethyl groups are chemically equivalent and are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) of the ethyl groups are also equivalent and should appear as a triplet. The hydroxyl proton (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | Multiplet | - |

| Methylene (-CH2-) | ~1.6 - 1.8 | Quartet | ~7 |

| Methyl (-CH3) | ~0.8 - 1.0 | Triplet | ~7 |

| Hydroxyl (-OH) | Variable | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The aromatic carbons will appear in the downfield region (δ 110-160 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant.

The aliphatic carbons of the pentan-3-ol group will appear in the upfield region. The tertiary carbon bearing the hydroxyl group and the phenyl ring (C3) is expected to have a chemical shift in the range of δ 70-80 ppm. The methylene carbons (-CH2-) and methyl carbons (-CH3) of the ethyl groups will have characteristic shifts in the aliphatic region.

Predicted ¹³C NMR Data:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-F | ~155 - 160 (with large ¹JCF) |

| Other Aromatic C | ~115 - 130 |

| C-OH (tertiary) | ~70 - 80 |

| Methylene (-CH2-) | ~30 - 35 |

| Methyl (-CH3) | ~8 - 12 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. chemicalbook.com

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between coupled protons. libretexts.org Cross-peaks would be expected between the methylene and methyl protons of the ethyl groups, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. columbia.edu This would definitively link the proton signals of the ethyl groups to their corresponding carbon signals. For instance, the quartet at ~1.6-1.8 ppm would show a cross-peak with the carbon signal at ~30-35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edu This is particularly useful for establishing the connection between the pentan-3-ol moiety and the 4-chloro-3-fluorophenyl ring. A key correlation would be expected between the methylene protons of the ethyl groups and the tertiary carbon (C3). Furthermore, correlations from the aromatic protons to the tertiary carbon (C3) would confirm the attachment of the phenyl ring to the pentanol (B124592) backbone.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. shimadzu.comnih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase such as acetonitrile (B52724) and water. nih.gov The mass spectrometer would then provide the mass-to-charge ratio of the eluted compound, confirming its identity. This technique is particularly useful for analyzing non-volatile and thermally labile compounds like alcohols. molnar-institute.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, often producing a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov For this compound (molecular formula C11H14ClFO), the expected molecular weight is approximately 216.68 g/mol .

In an ESI-MS experiment, the most prominent ion would likely be the protonated molecule [M+H]⁺ at m/z 217.69. The presence of chlorine would be indicated by an isotopic peak at [M+H+2]⁺ with an intensity of about one-third of the [M+H]⁺ peak, characteristic of the ³⁷Cl isotope. Fragmentation of the parent ion could lead to the loss of a water molecule, resulting in a fragment at m/z 199.67. Further fragmentation could involve the cleavage of the ethyl groups.

Predicted ESI-MS Data:

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 217.69 | Protonated molecule |

| [M+H+2]⁺ | 219.69 | Isotopic peak due to ³⁷Cl |

| [M-H₂O+H]⁺ | 199.67 | Loss of water from the protonated molecule |

| [M-C₂H₅]⁺ | 187.66 | Loss of an ethyl radical |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which acts as a molecular fingerprint. For this compound, the FT-IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups.

A broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. The presence of C-H bonds in the pentyl group would be evidenced by sharp to medium absorption peaks in the 2850-2960 cm⁻¹ range. Furthermore, the aromatic ring would produce characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹. The presence of the halogen substituents would also be detectable. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-F stretching vibration is expected to be found in the 1000-1400 cm⁻¹ range.

Hypothetical FT-IR Data for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3200-3600 | O-H (Alcohol) | Stretching |

| 2850-2960 | C-H (Alkyl) | Stretching |

| 1450-1600 | C=C (Aromatic) | Stretching |

| 1000-1400 | C-F (Aryl fluoride) | Stretching |

| 600-800 | C-Cl (Aryl chloride) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the aromatic ring and its substituents—the chloro and fluoro groups—would influence the wavelengths of maximum absorption (λmax).

The benzene ring typically exhibits π → π* transitions. The introduction of halogen substituents can cause a bathochromic (red) shift in the absorption maxima. For this compound, one would expect to observe absorption bands in the UV region, likely around 260-280 nm, corresponding to the electronic transitions within the substituted aromatic chromophore. The molar absorptivity (ε) associated with these transitions would provide further information about the probability of these electronic transitions.

Hypothetical UV-Vis Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~260-280 nm | π → π* | 4-Chloro-3-fluorophenyl group |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsional angles of this compound. Furthermore, for chiral molecules, SC-XRD can be used to determine the absolute configuration of the stereocenters.

If a suitable single crystal of this compound were grown, SC-XRD analysis would reveal the conformation of the pentan-3-ol chain relative to the substituted phenyl ring. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Studies of 3 4 Chloro 3 Fluorophenyl Pentan 3 Ol

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. However, no specific DFT studies on 3-(4-Chloro-3-fluorophenyl)pentan-3-ol have been found in the public domain.

Optimized Molecular Geometry and Conformational Analysis

There are no published studies detailing the optimized bond lengths, bond angles, and dihedral angles of this compound. A proper conformational analysis, which would identify the most stable spatial arrangements of the atoms, has not been performed. Such an analysis would be crucial for understanding the molecule's three-dimensional structure and its potential interactions.

Vibrational Frequency Analysis and Correlation with Experimental Data

A theoretical vibrational frequency analysis for this compound is not available. This type of analysis predicts the infrared and Raman spectral peaks, which, when correlated with experimental data, can confirm the molecular structure and provide insights into the vibrational modes of the functional groups. Without these calculations, a detailed assignment of experimental spectra is not possible.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound has not been generated in any published research. MEP maps are valuable for predicting the reactive sites of a molecule, showing regions of positive potential (electrophilic) and negative potential (nucleophilic). For this compound, an MEP map would highlight the influence of the electron-withdrawing chlorine and fluorine atoms and the electron-rich oxygen atom on its reactivity.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. Specific FMO analyses for this compound are not present in the available literature.

Highest Occupied Molecular Orbital (HOMO) Analysis

There is no information on the energy or the spatial distribution of the HOMO for this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction.

Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Similarly, there is no available data on the energy or the distribution of the LUMO for this compound. The LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule.

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from conceptual density functional theory (DFT), are instrumental in predicting how a molecule will interact with other chemical species. These descriptors provide quantitative measures of global and local reactivity.

The Fukui function, ƒ(r), is a critical tool for identifying the most reactive sites within a molecule. It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. Consequently, it helps in predicting the sites for nucleophilic, electrophilic, and radical attacks.

ƒ+(r): This function points to the sites most susceptible to a nucleophilic attack (the addition of an electron).

ƒ-(r): This function highlights the sites most prone to an electrophilic attack (the removal of an electron).

ƒ0(r): This function identifies the likely sites for a radical attack.

For this compound, one would expect the Fukui function analysis to reveal the influence of the electron-withdrawing chloro and fluoro substituents on the reactivity of the phenyl ring. The oxygen atom of the hydroxyl group would also be a key site of interest. A hypothetical data table for the most reactive atomic sites based on Fukui indices might look as follows:

| Atom | ƒ+ | ƒ- | ƒ0 | Probable Attack |

| C1 | Data | Data | Data | Electrophilic/Radical |

| C2 | Data | Data | Data | Nucleophilic |

| O | Data | Data | Data | Electrophilic |

| Cl | Data | Data | Data | Nucleophilic |

| F | Data | Data | Data | Nucleophilic |

Note: This table is illustrative and not based on actual calculated data for the compound.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of modifying the electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( χ2/2η ).

A theoretical calculation for this compound would yield specific values for these descriptors, which would be presented in a table like the one below.

| Descriptor | Formula | Value (eV) |

| EHOMO | - | Data |

| ELUMO | - | Data |

| Ionization Potential (I) | -EHOMO | Data |

| Electron Affinity (A) | -ELUMO | Data |

| Electronegativity (χ) | (I+A)/2 | Data |

| Chemical Hardness (η) | (I-A)/2 | Data |

| Chemical Softness (S) | 1/η | Data |

| Electrophilicity Index (ω) | χ2/2η | Data |

Note: This table is illustrative and not based on actual calculated data for the compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful method to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with Lewis structures. wisc.eduwisc.eduaiu.edu This analysis provides detailed information on:

Hybridization: The type of hybrid orbitals (e.g., sp2, sp3) used by each atom to form bonds.

Electron Delocalization: It quantifies the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization, such as hyperconjugation and resonance.

A representative NBO analysis data table would list the most significant donor-acceptor interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ(C-C) | Data |

| LP (Cl) | π(C-C)ring | Data |

| LP (F) | π(C-C)ring | Data |

| σ(C-H) | σ(C-C) | Data |

| π(C-C)ring | π*(C-C)ring | Data |

Note: This table is illustrative and not based on actual calculated data for the compound.

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-covalent interactions (NCIs) are crucial for understanding the three-dimensional structure and packing of molecules in condensed phases. researchgate.netnih.gov NCI analysis, often visualized through plots of the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, can identify and characterize weak interactions such as:

Van der Waals interactions: Generally attractive forces between non-polar parts of the molecule.

Hydrogen bonds: Stronger directional interactions, in this case, involving the hydroxyl group.

Halogen bonds: Interactions involving the chlorine and fluorine atoms.

π-stacking: Interactions between aromatic rings.

In a study of this compound, NCI analysis would reveal the intramolecular and potential intermolecular weak interactions that stabilize its conformation and could influence its crystal packing. Visualizations would show surfaces color-coded to indicate the type and strength of the interaction. For instance, studies on related chlorophenyl compounds have utilized Hirshfeld surface analysis and PIXEL energy calculations to quantify these interactions. researchgate.netnih.gov

Prediction of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of a compound.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra are often scaled to account for systematic errors in the computational methods and can be compared with experimental IR spectra to assign vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of active nuclei (e.g., 1H, 13C, 19F) can be calculated. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum. This helps in understanding the electronic structure and chromophores within the molecule.

For this compound, a table of predicted spectroscopic data would be invaluable for its characterization.

| Technique | Parameter | Predicted Value |

| IR | ν(O-H) | Data (cm-1) |

| ν(C-Cl) | Data (cm-1) | |

| ν(C-F) | Data (cm-1) | |

| 1H NMR | δ(OH) | Data (ppm) |

| δ(CH2) | Data (ppm) | |

| δ(CH3) | Data (ppm) | |

| δ(Aryl-H) | Data (ppm) | |

| 13C NMR | δ(C-OH) | Data (ppm) |

| δ(Aryl-C) | Data (ppm) | |

| UV-Vis | λmax | Data (nm) |

Note: This table is illustrative and not based on actual calculated data for the compound.

Applications and Advanced Research Directions Involving 3 4 Chloro 3 Fluorophenyl Pentan 3 Ol

3-(4-Chloro-3-fluorophenyl)pentan-3-ol as a Synthetic Building Block

A synthetic building block is a readily available chemical compound that possesses reactive functional groups, allowing for its incorporation into a larger, more complex molecule through a sequence of chemical reactions. These building blocks are the fundamental components in the construction of diverse chemical entities, from pharmaceuticals to advanced materials. The properties of the final product are intrinsically linked to the characteristics of the building blocks used in its synthesis.

The structure of this compound, featuring a tertiary alcohol and a di-substituted phenyl ring, presents multiple avenues for its strategic use in the synthesis of complex organic molecules. The tertiary alcohol can be a precursor for a variety of transformations. For instance, it can undergo dehydration to introduce an alkene, or it can be used in substitution reactions after conversion to a better leaving group.

The 4-chloro-3-fluorophenyl group is a particularly important feature. The presence of two different halogen atoms (chlorine and fluorine) on the aromatic ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This differential reactivity is key to the regioselective introduction of new carbon-carbon or carbon-heteroatom bonds, which is a critical aspect of building molecular complexity. For example, the carbon-chlorine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective modification at the 4-position of the phenyl ring.

Furthermore, the fluorine atom can influence the electronic properties of the phenyl ring and can participate in hydrogen bonding, which can direct the stereochemical outcome of subsequent reactions. The steric bulk of the pentan-3-ol group can also play a role in directing the approach of reagents, leading to specific stereoisomers. This level of control is highly desirable in the synthesis of natural products and complex drug candidates where precise three-dimensional architecture is crucial for biological activity.

Fluorinated compounds are of immense interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. Therefore, the development of libraries of diverse fluorinated compounds is a significant endeavor in drug discovery.

This compound serves as an excellent starting material for the creation of such libraries. americanelements.com Its inherent fluorinated phenyl ring provides a fixed point of fluorine incorporation. The true power of this building block lies in the potential for diversification. As mentioned, the chloro and fluoro substituents on the phenyl ring, along with the tertiary alcohol, provide multiple handles for chemical modification.

By systematically reacting this compound with a variety of reagents, a large and diverse library of novel fluorinated compounds can be rapidly assembled. For example, the tertiary alcohol can be esterified or etherified with a range of acids or alcohols, respectively. Simultaneously, the chloro group can be replaced with different functionalities using palladium-catalyzed cross-coupling reactions. This combinatorial approach allows for the generation of a multitude of structurally distinct molecules, each with a unique substitution pattern around the central this compound core. Screening these libraries against various biological targets can then lead to the identification of new hit compounds with potential therapeutic applications.

Exploration of this compound as a Medicinal Chemistry Scaffold

A medicinal chemistry scaffold is a core molecular structure that is common to a series of compounds, often with demonstrated biological activity. This scaffold provides the essential three-dimensional arrangement of atoms required for interaction with a biological target. By systematically modifying the peripheral functional groups attached to the scaffold, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

The concept of "privileged scaffolds" is a powerful strategy in drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com These scaffolds are thought to possess ideal structural and physicochemical properties that allow them to interact favorably with the binding sites of various proteins. acs.org By identifying and utilizing privileged scaffolds, chemists can increase the probability of discovering new bioactive molecules. elsevier.com

The design of privileged scaffolds often involves the incorporation of specific structural motifs that are frequently found in known drugs and natural products. ufrj.br These motifs can include features like aromatic rings, heterocyclic systems, and specific stereochemical arrangements. The this compound framework possesses several characteristics that could qualify it as a privileged scaffold. The substituted phenyl ring is a common feature in many drugs, and the presence of both chloro and fluoro substituents can enhance binding affinity and modulate electronic properties. The tertiary alcohol provides a key hydrogen bond donor/acceptor site, which is crucial for molecular recognition at a protein's active site.

Once a core structure like this compound is identified as a potential scaffold, the next step is to synthesize a library of derivatives to explore its biological potential. Target-oriented synthesis aims to create molecules that are specifically designed to interact with a particular biological target, such as an enzyme or a receptor.

Several derivatization strategies can be employed for the this compound core:

Modification of the Tertiary Alcohol: The hydroxyl group can be converted into a wide range of other functional groups. Esterification or etherification with various aliphatic or aromatic groups can probe the steric and electronic requirements of the binding pocket. The alcohol can also be oxidized to a ketone, which can then serve as a handle for further reactions like reductive amination to introduce diverse amine functionalities.

Functionalization of the Aromatic Ring: As previously discussed, the chloro and fluoro substituents allow for selective modification. Suzuki coupling can be used to introduce a variety of aryl or heteroaryl groups at the 4-position, exploring the impact of extended aromatic systems on activity. Buchwald-Hartwig amination can be used to introduce a diverse set of amines, which can act as hydrogen bond donors or acceptors and introduce basic centers.

Modification of the Ethyl Groups: While less straightforward, modification of the ethyl groups attached to the tertiary carbon could also be explored. This might involve more complex synthetic routes starting from precursors other than pentanone.

By systematically applying these derivatization strategies, a focused library of compounds can be generated for biological evaluation.

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process. researchgate.net SAR involves synthesizing a series of analogues of a lead compound and evaluating their biological activity. By systematically changing different parts of the molecule and observing the effect on activity, chemists can deduce which structural features are important for binding to the target and eliciting a biological response. nih.govnih.gov

For analogues based on the this compound framework, an SAR study would aim to answer several key questions:

The role of the halogen substituents: Is the 4-chloro, 3-fluoro substitution pattern optimal? What is the effect of moving the halogens to other positions on the ring, or replacing them with other groups (e.g., bromo, methyl)? mdpi.com A study by Trapani et al. in 2001 found that the position of a chloro substituent could significantly affect the antiproliferation activity of certain compounds. mdpi.com

The importance of the tertiary alcohol: Is the hydroxyl group essential for activity? Does converting it to an ether or ester enhance or diminish activity? What is the effect of its stereochemistry?

The influence of the ethyl groups: Do larger or smaller alkyl groups at this position affect activity? Would replacing one or both ethyl groups with other functionalities be beneficial?

The data generated from these SAR studies would be invaluable for designing more potent and selective analogues. mdpi.com For instance, if it is found that a larger hydrophobic group is preferred at the 4-position of the phenyl ring, this information can be used to guide the synthesis of the next generation of compounds. Ultimately, a thorough SAR investigation is essential to unlock the full therapeutic potential of the this compound scaffold.

Future Research Perspectives and Emerging Challenges

The exploration of this compound and its derivatives is poised at the intersection of several key areas of modern organic chemistry, including fluorination chemistry, sustainable synthesis, advanced spectroscopy, and computational modeling. The following sections outline promising future research directions and the challenges that need to be addressed.

Development of More Efficient and Sustainable Synthesis Routes for Fluorinated Alcohols

A primary and logical approach to the synthesis of this compound is the Grignard reaction. This would involve the reaction of a Grignard reagent derived from a suitable halobenzene with 3-pentanone (B124093). Specifically, the Grignard reagent of 1-bromo-4-chloro-3-fluorobenzene could be reacted with 3-pentanone to yield the desired tertiary alcohol. The chemoselectivity of Grignard reagent formation from dihalogenated benzenes is a critical factor, with the more reactive halogen typically undergoing oxidative addition to magnesium. walisongo.ac.id In the case of 1-bromo-4-chlorobenzene, the Grignard reagent is selectively formed at the bromine-bearing carbon. walisongo.ac.id A similar selectivity would be anticipated for 1-bromo-4-chloro-3-fluorobenzene.

Future research in this area should focus on optimizing this Grignard-based synthesis. Key parameters for investigation include the choice of solvent, reaction temperature, and the method of Grignard reagent preparation to maximize yield and minimize the formation of byproducts. Furthermore, the development of more sustainable synthetic methods is a significant challenge. This could involve exploring alternative organometallic reagents that are more tolerant of functional groups and can be prepared under milder conditions. The use of flow chemistry for the Grignard reaction could also offer advantages in terms of safety, scalability, and reaction control. ed.gov

An alternative and more advanced strategy would be the direct C-H functionalization of a simpler precursor. Recent advancements in transition-metal-catalyzed C-H activation could potentially allow for the direct arylation of a pentanol (B124592) derivative or the direct installation of the pentanol moiety onto the aromatic ring. rsc.orgrsc.org Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to be remarkable solvents for promoting challenging C-H activation reactions. rsc.orgresearchgate.net

Table 1: Plausible Synthetic Routes to this compound

| Route | Precursors | Key Transformation | Potential Advantages | Challenges |

| Grignard Synthesis | 1-Bromo-4-chloro-3-fluorobenzene, 3-Pentanone | Grignard Reaction | Well-established, high potential yield | Moisture sensitivity, potential for side reactions |

| C-H Functionalization | 4-Chloro-3-fluorobenzene, Pentan-3-ol derivative | Transition-Metal-Catalyzed C-H Activation | Atom economy, step efficiency | Catalyst development, regioselectivity control |

Advanced Spectroscopic Characterization Techniques for Complex Structures

The unambiguous characterization of this compound is crucial for validating its synthesis and for any subsequent reactivity studies. The presence of a fluorine atom makes ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus provide detailed information about the electronic environment of the fluorine atom. nih.gov

Future research should leverage advanced NMR techniques to gain deeper structural insights. Two-dimensional NMR experiments, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can provide information about through-space proximity between the fluorine atom and protons in the molecule, helping to define its conformation. Similarly, ¹³C-¹⁹F correlation experiments can aid in the complete assignment of the carbon skeleton.

Beyond NMR, other spectroscopic techniques will be essential. Infrared (IR) spectroscopy will be used to identify the characteristic hydroxyl (-OH) stretching frequency. High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition and molecular weight of the compound. For chiral separations and analysis, the development of specific chromatographic methods, potentially using chiral stationary phases, will be necessary.

Table 2: Key Spectroscopic Data for Characterization

| Technique | Expected Key Features for this compound | Information Gained |

| ¹H NMR | Signals for ethyl and aromatic protons | Proton environment and connectivity |

| ¹³C NMR | Signals for aliphatic and aromatic carbons | Carbon skeleton |

| ¹⁹F NMR | A single resonance with coupling to neighboring protons | Electronic environment of the fluorine atom |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) | Presence of key functional groups |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | Molecular formula confirmation |

Deeper Computational Insights into Reactivity and Intermolecular Interactions

Computational chemistry offers a powerful avenue to understand the intrinsic properties of this compound without the need for extensive experimental work. Density Functional Theory (DFT) calculations can be employed to predict its three-dimensional structure, electronic properties, and spectroscopic signatures. mdpi.com

Future computational studies should focus on several key areas. Firstly, a detailed conformational analysis can reveal the preferred spatial arrangement of the phenyl ring relative to the pentanol substituent. This is crucial for understanding its potential interactions with other molecules or biological targets. Secondly, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.

Furthermore, computational models can be used to investigate the mechanism of its formation, for instance, by modeling the transition states of the Grignard reaction. This can help in rationalizing experimental observations and in designing improved synthetic protocols. The study of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the chlorine atom, will also be critical in predicting its solid-state packing and solution-phase behavior.

Table 3: Computed Properties for a Related Isomer, (2S)-2-(4-chloro-3-fluorophenyl)pentan-2-ol

| Property | Computed Value | Source |

| Molecular Weight | 216.68 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 216.0717209 Da | PubChem |

| Monoisotopic Mass | 216.0717209 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 188 | PubChem |

Note: This data is for a structural isomer and is provided for illustrative purposes. Similar values would be expected for this compound.

Exploration of Novel Chemical Transformations of the this compound Moiety

The this compound molecule serves as a platform for exploring a variety of chemical transformations, leveraging the reactivity of its functional groups. The tertiary alcohol moiety can undergo a range of reactions, including dehydration to form alkenes, and substitution reactions under acidic conditions.

Future research should investigate novel transformations that take advantage of the unique electronic properties imparted by the halogen substituents. For example, the development of catalytic methods for the selective C-H functionalization of the ethyl groups or the aromatic ring could lead to a diverse range of new derivatives with potentially interesting properties. The benzylic position, being activated, could be a target for specific transformations. nih.gov

Another promising area of research is the exploration of the molecule's potential as a chiral building block. If the racemic mixture can be resolved or if an enantioselective synthesis can be developed, the enantiomerically pure forms of this compound could be used as precursors for the synthesis of more complex chiral molecules. The development of enzymatic resolutions or asymmetric catalytic methods for its synthesis are significant but rewarding challenges.

The activation of the C-F bond, although challenging, is another frontier. mdpi.com Research into methods for the selective transformation of the C-F bond into other functional groups could open up new synthetic pathways and provide access to novel compounds that would be difficult to prepare by other means.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-3-fluorophenyl)pentan-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic addition of a Grignard reagent (e.g., ethylmagnesium bromide) to a ketone precursor, such as 4-chloro-3-fluorobenzophenone. Key steps include:

Precursor Preparation : Halogenated aromatic ketones are synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst .

Grignard Reaction : Optimize stoichiometry (1.2–1.5 equivalents of Grignard reagent) and temperature (−10°C to 0°C) to minimize side reactions like over-addition .

Workup : Use aqueous NH₄Cl for quenching, followed by extraction with dichloromethane. Monitor purity via GC (>98%) or HPLC .

Troubleshooting : Low yields may arise from moisture-sensitive reagents; ensure anhydrous conditions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm the tertiary alcohol (δ ~1.5 ppm for -OH, broad) and aryl substituents (δ 7.2–7.8 ppm for aromatic protons) .

- FT-IR : Verify O-H stretching (3200–3600 cm⁻¹) and C-F/C-Cl bonds (1100–1250 cm⁻¹) .

- Chromatography : Use GC-MS with a polar column (e.g., DB-5) or reverse-phase HPLC (C18 column) to detect impurities (<2%) .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : The tertiary alcohol’s stereochemistry is influenced by the ketone’s electronic environment. Computational studies (DFT) can model transition states:

- Electron-Withdrawing Effects : The 4-Cl-3-F substituents polarize the ketone, favoring nucleophilic attack from the less hindered face .

- Steric Maps : Molecular docking simulations (e.g., AutoDock Vina) predict steric clashes between Grignard reagents and substituents, guiding regioselectivity .

Experimental Validation : Compare experimental enantiomeric excess (e.g., chiral HPLC) with computational predictions .

Q. How do conflicting reports on the compound’s solubility in polar solvents arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from:

- Crystallinity vs. Amorphous Forms : Use XRPD to characterize polymorphs; amorphous forms exhibit higher solubility .

- Solvent Impurities : Trace water in DMSO or THF reduces solubility. Dry solvents over molecular sieves and confirm via Karl Fischer titration .

Standardized Protocols : Report solvent preparation methods and temperature (e.g., 25°C ± 0.5°C) to ensure reproducibility.

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) identify vulnerable functional groups (e.g., tertiary alcohol oxidation) .

- Stabilizers : Add antioxidants (0.1% BHT) or store under inert gas (N₂/Ar) in amber vials at −20°C .

- Analytical Monitoring : Track degradation via LC-MS (e.g., m/z shifts indicating oxidation products) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for this compound?

- Methodological Answer : Variations may arise from:

- Polymorphism : Characterize crystalline forms via DSC and XRPD .

- Purity Differences : Compare samples purified by recrystallization (hexane/EtOAc) vs. column chromatography .

Recommendation : Publish detailed purification protocols and analytical data (e.g., GC purity ≥98%) to standardize reports .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point (predicted) | ~250–270°C (decomp.) | DFT Simulations | |

| LogP (octanol-water) | 3.2 ± 0.3 | Shake-Flask Method | |

| Solubility in DMSO | 45 mg/mL (25°C) | UV-Vis Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.